Cas no 114414-02-7 ((±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy))

(±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) Chemical and Physical Properties
Names and Identifiers
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- (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy)
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- Inchi: 1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)
- InChI Key: CKOSCBUBUNGPOY-UHFFFAOYSA-N
- SMILES: C(=O)(O)C(=O)O.C(C1C=CC=CC=1)(CCNC)OC1C=CC(C(F)(F)F)=CC=1
(±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY10487-100mg |
(+/-)-Fluoxetine-d4 oxalate |
114414-02-7 | 88%D | 100mg |
$663.00 | 2024-04-20 |
(±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) Related Literature
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy)
Introduction to (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) and Its Significance in Modern Research
Chemical compounds play a pivotal role in the advancement of pharmaceutical research, particularly in the field of psychopharmacology. Among these, (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) stands out as a specialized derivative with significant applications. This compound, identified by its CAS number 114414-02-7, is a deuterated analog of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The introduction of deuterium atoms enhances the compound's stability and purity, making it an invaluable tool in analytical and research settings.
The structure of (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) incorporates a trifluoromethylphenyl group, which contributes to its unique pharmacokinetic properties. This modification not only improves the compound's metabolic stability but also allows for more precise isotopic labeling, which is crucial in metabolomics and drug metabolism studies. The oxalate salt form enhances solubility and crystallinity, facilitating its use in various experimental protocols.
In recent years, the demand for high-purity labeled compounds has surged due to advancements in mass spectrometry techniques. These techniques require isotopically labeled substances to achieve high-resolution separation and accurate quantification. (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) meets these requirements by providing a reliable source of deuterium-labeled fluoxetine. This has opened new avenues in the study of neurotransmitter dynamics and drug-drug interactions.
One of the most compelling applications of this compound is in the field of clinical pharmacology. Researchers are increasingly using deuterated drugs to study the mechanisms of drug action and to develop new therapeutic strategies. For instance, studies have shown that deuterated SSRIs exhibit reduced interindividual variability compared to their non-deuterated counterparts. This consistency is particularly important in long-term therapeutic regimens, where patient adherence and efficacy are critical factors.
The trifluoromethylphenyl group in (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) also contributes to its stability under various environmental conditions. This stability is essential for storage and transportation, ensuring that the compound remains viable for extended periods without degradation. Furthermore, the oxalate salt form provides additional benefits such as enhanced binding affinity to biological targets, which can improve the accuracy of experimental results.
Recent research has also explored the potential of this compound in preclinical models of depression and anxiety disorders. By leveraging its isotopic labeling properties, scientists can track the compound's metabolism and distribution within the body more effectively. This level of detail is crucial for understanding how drugs interact with biological systems and for identifying potential side effects or adverse reactions.
The synthesis of (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) involves sophisticated chemical methodologies that ensure high yield and purity. Advanced techniques such as chiral resolution and isotopic exchange are employed to achieve the desired molecular structure. These synthetic processes are often conducted under controlled conditions to minimize impurities and ensure reproducibility across different batches.
In conclusion, (±)-Fluoxetine-d4 Oxalate (trifluoromethylphen-d4-oxy) is a groundbreaking compound with far-reaching implications in pharmaceutical research. Its unique structural features and isotopic labeling make it an indispensable tool for scientists studying serotonin reuptake inhibition and related neurological disorders. As research continues to evolve, this compound will undoubtedly play a central role in uncovering new therapeutic strategies and improving patient care.
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